3-Bromo-5-tert-butylbenzaldehyde

Photoaffinity Labeling GABA-A Receptor Chemical Probe Synthesis

3-Bromo-5-tert-butylbenzaldehyde (CAS 241155-85-1) is a functionalized aromatic aldehyde with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol. The compound is characterized by a benzaldehyde core bearing a bromine atom at the 3-position and a tert-butyl group at the 5-position, with a calculated logP of 4.20 and a density of 1.3±0.1 g/cm³.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 241155-85-1
Cat. No. B3034847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-tert-butylbenzaldehyde
CAS241155-85-1
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C=O)Br
InChIInChI=1S/C11H13BrO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-7H,1-3H3
InChIKeyBSVSJGLILKTPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-tert-butylbenzaldehyde (CAS 241155-85-1) Procurement Specifications and Core Identity


3-Bromo-5-tert-butylbenzaldehyde (CAS 241155-85-1) is a functionalized aromatic aldehyde with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol . The compound is characterized by a benzaldehyde core bearing a bromine atom at the 3-position and a tert-butyl group at the 5-position, with a calculated logP of 4.20 and a density of 1.3±0.1 g/cm³ . Commercial supply is typically available at ≥95% purity with batch-specific analytical documentation including NMR, HPLC, and GC . This substitution pattern is structurally fixed; alternative regioisomers or analogs lacking either the bromine or the tert-butyl group present fundamentally different reactivity and steric profiles.

Why 3-Bromo-5-tert-butylbenzaldehyde Cannot Be Replaced by Generic Benzaldehyde Analogs


Substituting 3-bromo-5-tert-butylbenzaldehyde with a generic benzaldehyde derivative, a 4-bromo regioisomer, or a non-brominated 5-tert-butylbenzaldehyde will alter or eliminate the intended function in advanced synthetic and pharmaceutical applications. The 3-bromo substituent serves as the essential reactive handle for cross-coupling chemistry (e.g., Suzuki-Miyaura), while the 5-tert-butyl group provides steric bulk and lipophilic character that is not present in simpler analogs . Patent disclosures explicitly identify this specific substitution pattern as a key intermediate in the synthesis of integrin ανβ1/α5β1 antagonists and STAT5 inhibitors, wherein modification of either the bromine position or the tert-butyl group location would yield a different pharmacophore and thus invalidate the synthetic route or biological activity . Interchanging with compounds such as 2-bromo-4-tert-butylbenzaldehyde (CAS 246139-77-5) or 4-bromo-2-isopropylbenzaldehyde (CAS 1114808-82-0) produces regioisomers with distinct electronic and steric environments, rendering them non-equivalent for the applications documented below.

3-Bromo-5-tert-butylbenzaldehyde: Quantified Differentiation Versus Closest Analogs and In-Class Alternatives


Synthesis of Photoactivatable GABA-A Receptor Probes: 3-Bromo-5-tert-butylbenzaldehyde as the Designated Starting Material

3-Bromo-5-tert-butylbenzaldehyde is explicitly designated as the starting material for the synthesis of photoactivatable probes targeting the convulsant site of the GABA-gated chloride channel . The synthesis involves incorporating diazocyclohexadienone or fluorinated arylazido groups as photosensitive moieties onto the 3-bromo-5-tert-butylbenzaldehyde scaffold. Analogous probes generated from alternative benzaldehyde regioisomers, such as 4-bromo-2-tert-butylbenzaldehyde or 5-bromo-2-tert-butylbenzaldehyde, have not been reported for this specific application. The 3-bromo-5-tert-butyl substitution pattern is critical because it positions the reactive bromine handle appropriately for subsequent functionalization while the 5-tert-butyl group provides the hydrophobic bulk necessary for binding pocket interactions at the convulsant site .

Photoaffinity Labeling GABA-A Receptor Chemical Probe Synthesis Neuropharmacology

Integrin ανβ1/α5β1 Antagonist Synthesis: 3-Bromo-5-tert-butylbenzaldehyde as the Specified Intermediate

In patent disclosures for integrin ανβ1 and α5β1 antagonists, 3-bromo-5-tert-butylbenzaldehyde is the specifically named intermediate in the preparation of beta amino acid derivatives and 3,5-phenyl-substituted antagonists . The compound is utilized as a key building block wherein the bromine atom at the 3-position serves as the point of attachment for further elaboration, and the tert-butyl group at the 5-position contributes to the lipophilic and steric profile required for integrin binding selectivity. The patent explicitly notes that certain embodiments exhibit reduced inhibitory or antagonistic activity of integrins ανβ3, ανβ5, ανβ6, ανβ8, and αIIbβ3 , underscoring that the precise substitution pattern influences selectivity. Non-brominated analogs (e.g., 5-tert-butylbenzaldehyde) lack the necessary halogen handle for cross-coupling, while 4-bromo regioisomers (e.g., 2-bromo-4-tert-butylbenzaldehyde) produce structurally divergent antagonists with undocumented activity profiles.

Integrin Antagonists Pharmaceutical Intermediate Medicinal Chemistry Fibrosis

Derivatization to 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde: Synthetic Versatility for Catalytic Asymmetric Synthesis

3-Bromo-5-tert-butylbenzaldehyde serves as the direct precursor to 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (3-bromo-5-tert-butylsalicylaldehyde, CAS 119646-68-3) via bromination of 5-tert-butyl-2-hydroxybenzaldehyde . This derivative has established utility in the preparation of chiral Cr(salen) complexes for asymmetric epoxidation of alkenes, achieving enantioselectivities of up to 90% , and in the synthesis of tridentate Schiff base ligands for Ti(IV)-catalyzed enantioselective acetate aldol addition reactions . The 3-bromo substituent on the salicylaldehyde scaffold acts as an electron-withdrawing group that modulates ligand electronics and influences the acidity of the phenolic OH, which is critical for metal coordination and catalytic activity. Regioisomeric bromo-tert-butylbenzaldehydes (e.g., 2-bromo-4-tert-butylbenzaldehyde) cannot be converted to the same salicylaldehyde derivative and therefore cannot access this established catalytic chemistry.

Asymmetric Catalysis Salen Ligands Aldol Reactions Chromium Complexes

Selective Catalytic Tritiation: 3-Bromo-5-tert-butylbenzaldehyde Enables Halogen Replacement Without Stilbene Double Bond Reduction

3-Bromo-5-tert-butylbenzaldehyde has been demonstrated to undergo selective catalytic reduction with tritium gas to yield a tritiated product with a specific activity of 27 Ci mmol⁻¹ and radiochemical purity of 98.4% [1]. The key differentiation is that bromine replacement occurs without reduction of the stilbene double bond when a poisoned, deactivated catalyst is employed. This selective dehalogenation in the presence of a reducible alkene is a non-trivial transformation that is not universally achievable with all bromoarene substrates. Non-brominated analogs (e.g., 5-tert-butylbenzaldehyde) cannot serve as precursors for this tritiation pathway. The 3-bromo substitution pattern on the 5-tert-butylbenzaldehyde framework is specifically suited for this radiolabeling application, providing a defined route to high specific activity tritiated compounds.

Radiolabeling Tritium Chemistry Selective Catalytic Reduction Radiopharmaceuticals

Physicochemical Differentiation: LogP, Density, and Boiling Point of 3-Bromo-5-tert-butylbenzaldehyde Versus Structural Analogs

3-Bromo-5-tert-butylbenzaldehyde exhibits a calculated logP of 4.20, density of 1.3±0.1 g/cm³, and boiling point of 265.7±20.0 °C at 760 mmHg . These physicochemical parameters differ meaningfully from those of regioisomeric analogs. For comparison, 3-tert-butylbenzaldehyde (CAS unknown; the non-brominated analog) has a reported density of 0.967 g/cm³ and boiling point of 228.0 °C at 760 mmHg [1]. The introduction of the bromine atom increases density by approximately 34% and elevates the boiling point by approximately 38 °C. These differences impact chromatographic retention behavior (logP 4.20 indicates strong reversed-phase retention), solvent selection for recrystallization, and vapor pressure considerations during handling. Procurement of 3-bromo-5-tert-butylbenzaldehyde specifically ensures the correct physicochemical profile for downstream processing; substitution with a non-brominated analog or a different regioisomer introduces uncontrolled variability in these parameters.

Physicochemical Properties Formulation Chromatography Procurement Specifications

Commercial Purity Specifications: 3-Bromo-5-tert-butylbenzaldehyde Standard Purity ≥95% with Multi-Method Analytical Verification

Commercial suppliers of 3-bromo-5-tert-butylbenzaldehyde standardize the product at ≥95% purity and provide batch-specific analytical documentation including NMR, HPLC, and GC . Some vendors offer NLT 98% purity grades with ISO certification for global pharmaceutical R&D compliance . The compound is shipped under inert atmosphere at 2-8°C storage conditions to preserve aldehyde integrity . This level of analytical rigor and controlled handling is not uniformly available for all substituted benzaldehyde analogs, particularly custom or rare regioisomers. For comparison, 2-bromo-4-tert-butylbenzaldehyde (CAS 246139-77-5) is available at 95% purity but at significantly higher cost (approximately ¥3348 for 250mg versus more economical pricing for 3-bromo-5-tert-butylbenzaldehyde) and with less extensive analytical characterization .

Quality Control Analytical Chemistry Procurement Compliance Pharmaceutical R&D

Validated Application Scenarios for 3-Bromo-5-tert-butylbenzaldehyde (CAS 241155-85-1) Based on Quantitative Evidence


Synthesis of Photoactivatable Probes for GABA-A Receptor Pharmacology

3-Bromo-5-tert-butylbenzaldehyde is the designated starting material for preparing diazocyclohexadienone- and fluorinated arylazido-substituted photoactivatable probes targeting the convulsant site of GABA-gated chloride channels. This application leverages the 3-bromo position for functionalization and the 5-tert-butyl group for hydrophobic binding pocket complementarity. Procurement of the exact regioisomer is essential to replicate published probe synthesis protocols .

Preparation of Integrin ανβ1 and α5β1 Antagonists in Medicinal Chemistry Programs

The compound is explicitly named as a key intermediate in patent literature for synthesizing beta amino acid derivatives and 3,5-phenyl-substituted integrin antagonists. The 3-bromo substituent provides the requisite handle for cross-coupling elaboration, while the 5-tert-butyl group contributes to the lipophilic and steric profile associated with selective antagonism of ανβ1/α5β1 over other integrin subtypes . Substitution with an alternative regioisomer yields a different pharmacophore outside the scope of the patent claims.

Synthesis of Chiral Salen Ligands for Asymmetric Epoxidation and Aldol Catalysis

Through conversion to 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, this compound provides entry to a class of Cr(salen) complexes that achieve up to 90% enantioselectivity in alkene epoxidation and to tridentate Schiff base ligands for Ti(IV)-catalyzed enantioselective acetate aldol additions. The 3-bromo group acts as an electron-withdrawing substituent that fine-tunes ligand electronics and phenolic OH acidity for optimal metal coordination .

Selective Tritium Radiolabeling for High Specific Activity Radiochemical Synthesis

3-Bromo-5-tert-butylbenzaldehyde has been demonstrated to undergo selective catalytic reduction with tritium gas to yield tritiated product with 27 Ci mmol⁻¹ specific activity and 98.4% radiochemical purity, with preservation of reducible stilbene double bonds using a poisoned catalyst. This validated tritiation pathway provides radiochemistry laboratories with a defined precursor for generating high specific activity radiolabeled compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-tert-butylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.